1,2-Didecanoylglycerol
Description
Properties
IUPAC Name |
(2-decanoyloxy-3-hydroxypropyl) decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSDEDOVXZDMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939105 | |
| Record name | 3-Hydroxypropane-1,2-diyl didecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17863-69-3 | |
| Record name | 1,2-Didecanoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17863-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Didecanoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017863693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypropane-1,2-diyl didecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereospecific Acylation Using Glycerol 3-Phosphate
A foundational method involves the acylation of L-[U-14C]glycerol 3-phosphate with decanoic acid anhydrides. This approach, developed by Nakamura et al. (1994), employs dimethylaminopyridine (DMAP) and tetraethylammonium decanoate as catalysts. The reaction proceeds under anhydrous conditions at 60°C for 6 hours, yielding phosphatidic acid intermediates. Subsequent treatment with phospholipase C converts these intermediates into sn-1,2-didecanoyl[U-14C]glycerol with >95% regioselectivity.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 60°C |
| Catalyst | DMAP + Tetraethylammonium salt |
| Yield (Phosphatidic Acid) | 85% |
| Phospholipase C Yield | 92% |
This method’s efficacy is demonstrated by the incorporation of synthesized diacylglycerols into phosphatidylcholine by cholinephosphotransferase, confirming biological activity.
Asymmetric Synthesis from Allyl Bromide
An alternative asymmetric synthesis starts with allyl bromide, as described by Lee et al. (1994). Allyl bromide is converted to allyl 4-methoxyphenyl ether, which undergoes Sharpless asymmetric dihydroxylation using AD-mix to yield enantiomerically pure 3-O-(4'-methoxyphenyl)-sn-glycerol. Diacylation with decanoic acid chloride in pyridine affords the protected diacylglycerol, followed by deprotection using ceric ammonium nitrate (CAN) to prevent acyl migration.
Reaction Scheme:
- Allyl bromide → Allyl 4-methoxyphenyl ether (94% yield).
- Asymmetric dihydroxylation → 3-O-(4'-methoxyphenyl)-sn-glycerol (ee >98%).
- Diacylation with decanoyl chloride → Protected 1,2-didecanoylglycerol (89% yield).
- Deprotection with CAN → this compound (78% overall yield).
This method’s advantage lies in its high enantiomeric excess (ee >98%), making it suitable for studies requiring chirally pure diacylglycerols.
Enzymatic Synthesis Using Lipases
Lipase-Catalyzed Esterification in Solvent Systems
Lipase-mediated esterification offers a greener alternative. Zaks and Klibanov (1995) demonstrated that Candida antarctica lipase B (CAL-B) catalyzes the esterification of glycerol and decanoic acid in organic-aqueous biphasic systems. Polar solvents like tert-butanol favor monoacylglycerol formation, while nonpolar solvents (e.g., hexane) shift equilibrium toward di- and triacylglycerols. Optimizing solvent log P (partition coefficient) is critical:
| Solvent | log P | Monoacylglycerol (%) | Diacylglycerol (%) | Triacylglycerol (%) |
|---|---|---|---|---|
| tert-Butanol | 0.35 | 62 | 28 | 10 |
| Hexane | 3.50 | 18 | 45 | 37 |
Conditions: 40°C, 1:3 glycerol:decanoic acid molar ratio, 48 hours.
Continuous Flow Reactor Systems
Industrial-scale production utilizes continuous flow reactors to enhance efficiency. Abe et al. (2020) reported a packed-bed reactor with immobilized Rhizomucor miehei lipase, achieving 88% diacylglycerol yield at 50°C and 10 bar pressure. Residence time optimization (30 minutes) minimizes triacylglycerol formation (<5%).
Industrial Production and Scalability
Batch vs. Continuous Processes
Batch processes, while simpler, suffer from lower yields (70–75%) due to equilibrium limitations. Continuous systems, such as membrane reactors, achieve 85–90% yields by removing water via pervaporation, driving the esterification equilibrium toward diacylglycerol.
Purification Techniques
Post-synthesis purification is critical. Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates this compound with >99% purity. Recrystallization from cold acetone (-20°C) further removes triacylglycerol impurities.
Comparative Analysis of Methods
| Method | Yield (%) | Optical Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chemical Acylation | 78 | High (ee >98%) | Moderate | High |
| Enzymatic Esterification | 88 | Moderate | High | Moderate |
| Continuous Flow | 90 | Low | Very High | Low |
Chemical Reactions Analysis
Types of Reactions
1,2-Didecanoylglycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Decanoic acid and glycerol.
Reduction: Glycerol and decanol.
Substitution: Various substituted glycerol derivatives depending on the nucleophile used.
Scientific Research Applications
Model Compound in Chemistry
1,2-Didecanoylglycerol is widely used as a model compound to investigate the chemical behavior of diacylglycerols. Its unique structure allows researchers to study various reactions, including oxidation, reduction, and nucleophilic substitution.
In biological systems, DAG acts as a second messenger in signal transduction pathways. It plays a crucial role in activating protein kinase C (PKC), which is involved in several cellular processes such as proliferation, differentiation, and apoptosis .
- Mechanism of Action : DAG binds to the regulatory domain of PKC, facilitating its translocation to the cell membrane where it phosphorylates target proteins.
Cancer Research
DAG has been investigated for its potential role as a tumor promoter in mouse skin models. Studies have shown that it can induce epidermal hyperplasia and stimulate ornithine decarboxylase (ODC) activity, which is associated with cell proliferation .
- Experimental Findings : In one study, mice treated with 5 µmol of DAG exhibited a tumor incidence of 74% after 20 weeks, indicating its effectiveness as a tumor promoter when combined with carcinogens like DMBA (7,12-dimethylbenz[a]anthracene) .
Industrial Applications
DAG is utilized in the formulation of cosmetic products due to its emollient properties and ability to enhance skin penetration. It serves as an intermediate in synthesizing other chemical compounds.
Case Study 1: Tumor Promotion
In a controlled study involving CD-1 mice initiated with DMBA, varying doses of DAG were applied topically. The results indicated that higher doses led to increased tumor incidence and average tumors per mouse compared to lower doses .
- Key Findings :
- 5 µmol DAG : 74% tumor incidence; average of 6 tumors/mouse.
- 2 µmol DAG : 24% tumor incidence; average of 1.1 tumors/mouse.
Case Study 2: PKC Activation
Research evaluating the effects of DAG on PKC activity demonstrated that it effectively stimulates ODC activity but induces only weak hyperplasia compared to TPA. This suggests that while DAG activates key signaling pathways, its tumor-promoting effects may vary depending on dosage and frequency of application .
Mechanism of Action
1,2-Didecanoylglycerol exerts its effects primarily through the activation of protein kinase C. This activation occurs via the binding of the compound to the regulatory domain of the enzyme, leading to its translocation to the cell membrane and subsequent phosphorylation of target proteins. This process plays a crucial role in various cellular functions, including cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Table 1: Key Properties of 1,2-Didecanoylglycerol and Analogues
Mechanistic Insights
Chain Length and PKC Activation
- Shorter chains (C8:0): sn-1,2-Dioctanoylglycerol shows comparable PKC activation efficacy to C10:0 but requires higher concentrations (~2 µmol vs. 5 µmol for C10:0) to induce tumor promotion, likely due to reduced membrane retention .
- Longer unsaturated chains (C18:1) : 1,2-Dioleoyl-sn-glycerol fails to activate PKC in vivo due to poor membrane permeability and steric hindrance from unsaturated bonds .
Stereospecificity and Isomer Activity
- The sn-1,2 configuration is critical for PKC binding. The 1,3-isomer (e.g., 1,3-didecanoylglycerol) is inactive in tumor promotion and PKC assays .
- Enzymatically synthesized DAGs (e.g., via Novozym®435) predominantly yield 1,3-isomers, which lack biological activity compared to synthetic this compound .
Tumor Promotion Mechanisms
- This compound mimics phorbol esters (e.g., TPA) by inducing ornithine decarboxylase (ODC) activity and DNA synthesis in mouse epidermis. However, it requires 100–1,000× higher doses than TPA to achieve similar effects .
Physicochemical and Industrial Relevance
- Solubility : Medium-chain DAGs (C8–C12) exhibit better solubility in lipid matrices than long-chain analogues, making them suitable for emulsifiers in food and pharmaceuticals .
- Enzymatic hydrolysis: this compound is more resistant to lipase degradation in mixed monolayers with fatty acids (e.g., eicosanoic acid) compared to short-chain DAGs .
- Synthesis: Commercial this compound is >98% pure, whereas enzymatically produced DAGs require purification (e.g., molecular distillation) to achieve similar purity .
Notes
Non-physiological activity: this compound’s synthetic nature limits its relevance to endogenous DAG signaling, which involves dynamic spatial and temporal regulation .
Therapeutic implications: Reduced this compound levels correlate with SynCon3 bacterial consortium efficacy in cancer models, suggesting its role as a metabolic checkpoint .
Safety: While non-tumorigenic in non-initiated mice , its PKC-activating properties warrant careful handling in research settings .
Biological Activity
1,2-Didecanoylglycerol (DAG) is a synthetic lipid compound that functions as a second messenger in various biological processes. It has gained attention for its role in tumor promotion and activation of protein kinase C (PKC). This article reviews the biological activity of this compound, highlighting its effects on skin tumor promotion, PKC activation, and related cellular mechanisms.
- Chemical Formula : C23H44O5
- Molecular Weight : 396.60 g/mol
- CAS Number : 105-62-4
This compound activates PKC, which plays a crucial role in various cellular signaling pathways. The activation of PKC leads to several downstream effects, including:
- Stimulation of ornithine decarboxylase activity.
- Induction of DNA synthesis in epidermal cells.
- Modulation of cell proliferation and differentiation.
Experimental Design
A series of studies have evaluated the tumor-promoting potential of this compound using mouse models. In these studies, mice were initiated with a carcinogen (e.g., 7,12-dimethylbenz[a]anthracene) and subsequently treated with varying doses of this compound to assess tumor incidence and growth.
Key Findings
- Tumor Incidence : In one study, mice treated with 5 µmol of this compound developed tumors in a dose-dependent manner. At 20 weeks, the tumor incidence was 74% with an average of 6 tumors per mouse at this dose .
- Comparison with TPA : When compared to TPA (12-O-tetradecanoylphorbol-13-acetate), which is a known complete tumor promoter, this compound demonstrated similar induction of ornithine decarboxylase activity but did not produce significant morphological changes in the epidermis when applied at lower doses .
| Treatment | Dose | Tumor Incidence (%) | Average Tumors/Mice |
|---|---|---|---|
| TPA | 1 nmol | 28% | Not specified |
| DAG | 5 µmol | 74% | 6.0 |
| DAG | 2 µmol | 24% | 1.1 |
Effects on Protein Kinase C Activity
The activation of PKC by this compound has been shown to decrease cytosolic PKC activity while increasing particulate PKC activity. This shift is associated with marked epidermal hyperplasia and suggests that the compound's effectiveness as a tumor promoter may be influenced by the dosing regimen:
- High Dose Applications : Multiple applications of high doses (10 µmol) resulted in significant decreases in PKC activity and increased hyperplastic responses in the skin .
- Low Dose Applications : Conversely, lower doses applied less frequently showed minimal effects on PKC activity and did not induce hyperplasia or tumor formation .
Case Studies and Clinical Implications
Research has indicated potential implications for human health regarding the use of products containing diacylglycerols. For instance, a study evaluating skin irritation from products containing glyceryl dilaurate (which includes diacylglycerols) found no adverse effects over prolonged use . However, the concern remains regarding their potential to induce hyperplasia or promote tumors when used inappropriately.
Q & A
Basic Research Questions
Q. What is the mechanistic role of 1,2-Didecanoylglycerol in activating protein kinase C (PKC) in cellular signaling studies?
- Methodological Answer : this compound acts as a synthetic diacylglycerol (DAG) analog that binds to the regulatory domain of PKC, inducing conformational changes that enable phosphorylation and activation of the enzyme. This activation triggers downstream signaling cascades, such as hormone secretion or lipid metabolism modulation. Researchers should validate PKC activation using kinase activity assays (e.g., phosphorylation of PKC substrates like MARCKS) and pair experiments with PKC inhibitors (e.g., calphostin C) to confirm specificity .
Q. What are the recommended protocols for preparing and storing this compound solutions to ensure stability?
- Methodological Answer : For optimal stability, dissolve the compound in anhydrous solvents (e.g., DMSO or ethanol) to prevent hydrolysis. Prepare stock solutions at 5–10 mM and aliquot into airtight vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C under desiccating conditions, where the solid form remains stable for up to 12 months. Solutions stored at -20°C retain activity for ~1 month. Before use, equilibrate to room temperature for 1 hour to prevent precipitation .
Q. Which experimental models are commonly used to study this compound’s effects on hormone secretion?
- Methodological Answer : Dispersed anterior pituitary (AP) cells from rodents (e.g., rats) are a standard model. Cells are incubated with this compound (1–25 µM) for 15–60 minutes, and hormone release (ACTH, β-endorphin, GH) is quantified via ELISA or radioimmunoassay. Time-course experiments are critical, as maximal ACTH secretion occurs at 15–30 minutes, while GH peaks earlier (~15 minutes) .
Advanced Research Questions
Q. How can researchers optimize this compound concentration and exposure time for PKC-dependent pathways in vitro?
- Methodological Answer : Perform dose-response curves (1–50 µM) and time-course assays (5–120 minutes) across cell types. For example, in AP cells, 5 µM is the minimal effective concentration for ACTH secretion, while 1 µM suffices for GH. Use PKC translocation assays (e.g., subcellular fractionation with Western blotting) to correlate activation kinetics with functional outcomes. Strain-specific responses (e.g., higher ODC induction in C57BL/6 mice vs. SENCAR) must also be considered .
Q. How should contradictory data between PKC activation and phenotypic outcomes (e.g., enzyme induction without hyperplasia) be analyzed?
- Methodological Answer : Discrepancies may arise from differential downstream signaling or compensatory mechanisms. For instance, this compound induces epidermal ornithine decarboxylase (ODC) activity in mice without causing hyperplasia, unlike phorbol esters. Researchers should compare transcriptomic/proteomic profiles post-treatment and assess cross-talk with parallel pathways (e.g., MAPK). Strain-specific genetic backgrounds (e.g., DBA/2 vs. C57BL/6) and PKC isoform selectivity should also be evaluated .
Q. What methodologies are recommended for studying this compound’s interaction with lipid membranes in modulating lipase activity?
- Methodological Answer : Use Langmuir monolayers of this compound mixed with fatty acids/alcohols (e.g., eicosanoic acid or 1-octadecanol) to mimic membrane interfaces. Monitor lipid phase separation via fluorescence microscopy and measure surface potential changes. Lipase activity assays should be conducted under controlled interfacial tension, with attention to enzyme pI (e.g., acidic lipases are more inhibited by fatty acids). Activity decreases by ~50% at 0.1 mole fraction of eicosanoic acid due to phase separation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
